N,N,N'-Trimethyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
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Overview
Description
N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by the presence of a urea group substituted with trimethyl and propyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-propyl-1,2-oxazole with trimethylamine and an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Compounds with new substituents replacing the urea group.
Scientific Research Applications
N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-Trimethyl-1,3-propanediamine
- N,N,N’-Trimethyl-1,3-diaminopropane
- N,N,N’-Trimethyltrimethylenediamine
Uniqueness
N,N,N’-Trimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
55809-05-7 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C10H17N3O2/c1-5-6-8-7-9(11-15-8)13(4)10(14)12(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
WMFZWEMDZNCOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)N(C)C(=O)N(C)C |
Origin of Product |
United States |
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